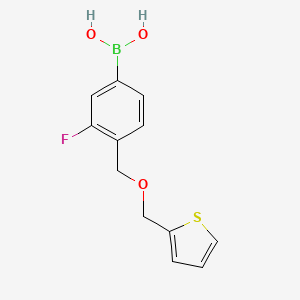
4-Fluoro-3-morpholinobenzaldehyde
Overview
Description
4-Fluoro-3-morpholinobenzaldehyde (4-FMB) is a versatile aldehyde commonly used in the synthesis of a variety of organic compounds. It has been used extensively in the field of organic chemistry and has a wide range of applications in scientific research. This article will discuss the synthesis method of 4-FMB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Characterization
4-Fluoro-3-morpholinobenzaldehyde serves as a precursor or intermediate in the synthesis of various compounds with significant biological and chemical properties. For instance, its derivatives have been synthesized and characterized for potential biological activities, including antibacterial, antioxidant, and antituberculosis effects. These derivatives are characterized by spectroscopic methods and crystallography, confirming their structure and providing a foundation for their biological activity studies (Mamatha S.V et al., 2019).
Material Science
In materials science, derivatives of this compound have been explored for their intermolecular interactions. These studies include the analysis of lp⋯π interactions in derivatives, contributing to our understanding of molecular structures and the design of new materials with desired properties (R. Shukla et al., 2014).
Antimicrobial Research
The compound has also found use in antimicrobial research, where derivatives exhibit significant antimicrobial potency. For example, sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a closely related compound, have shown promising antimicrobial activity, which could lead to the development of new antimicrobial agents (D. B. Janakiramudu et al., 2017).
Pharmaceutical Applications
Pharmaceutical applications are perhaps one of the most critical areas of research for this compound derivatives. These compounds have been synthesized and evaluated for their potential as inhibitors of various biological targets. For instance, a study on the synthesis, X-ray crystal structure, and molecular docking of a novel inhibitor of hepatitis B showcases the potential of these derivatives in developing new antiviral drugs (A. Ivachtchenko et al., 2019).
Enzyme Inhibition
Another interesting application is in the field of enzyme inhibition, where derivatives have been used to study their effects on histone deacetylases (HDACs), crucial enzymes involved in gene expression and cancer progression. Fluorescent inhibitors based on this compound allow for the imaging and study of these enzymes within cellular environments, paving the way for novel cancer treatments (Cassandra L. Fleming et al., 2015).
properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-2-1-9(8-14)7-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXBJWGAYVPGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693902 | |
| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197193-13-7 | |
| Record name | 4-Fluoro-3-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)


![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)


![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)